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2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate

GTPase kinetics Nucleotide exchange factor Fluorescent nucleotide analog

2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate (CAS 127383-33-9), commonly designated MANT-dGDP, is a fluorescent analog of 2'-deoxyguanosine-5'-diphosphate (dGDP) in which the N-methylanthraniloyl (MANT) fluorophore is esterified at the 3'-O position of the deoxyribose moiety. It belongs to the broader class of MANT-labeled guanine nucleotides used to probe GTPase cycles, nucleotide-binding proteins, and nucleotide-dependent conformational changes.

Molecular Formula C18H22N6O11P2
Molecular Weight 560.3 g/mol
CAS No. 127383-33-9
Cat. No. B1177332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate
CAS127383-33-9
Synonyms3'-(methylanthraniloyl)-2'-deoxy-guanosine diphosphate
Molecular FormulaC18H22N6O11P2
Molecular Weight560.3 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)C2(CC(OC2COP(=O)(O)OP(=O)(O)O)N3C=NC4=C3N=C(NC4=O)N)O
InChIInChI=1S/C18H22N6O11P2/c1-20-10-5-3-2-4-9(10)17(26)34-11-6-13(24-8-21-14-15(24)22-18(19)23-16(14)25)33-12(11)7-32-37(30,31)35-36(27,28)29/h2-5,8,11-13,20H,6-7H2,1H3,(H,30,31)(H2,27,28,29)(H3,19,22,23,25)/t11-,12+,13+/m0/s1
InChIKeyDOBAEUYLVMKROU-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate (MANT-dGDP): Procurement-Relevant Identity and Class Context


2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate (CAS 127383-33-9), commonly designated MANT-dGDP, is a fluorescent analog of 2'-deoxyguanosine-5'-diphosphate (dGDP) in which the N-methylanthraniloyl (MANT) fluorophore is esterified at the 3'-O position of the deoxyribose moiety [1]. It belongs to the broader class of MANT-labeled guanine nucleotides used to probe GTPase cycles, nucleotide-binding proteins, and nucleotide-dependent conformational changes. Its primary utility stems from the environmental sensitivity of the MANT fluorophore, which exhibits excitation and emission maxima at 350 nm and 442 nm, respectively, with a fluorescence quantum yield that increases upon binding to target proteins [2]. This compound is employed as a GDP surrogate in kinetic and equilibrium binding studies of small GTPases, heterotrimeric G-proteins, and other GDP/GTP-dependent enzymes, where it enables real-time fluorescence readout of nucleotide association, dissociation, and hydrolysis events.

1 Real-time kinetic monitoring of GTPase nucleotide binding and hydrolysis events
2 Deoxyribose-specific enzyme studies requiring a 2'-deoxy scaffold for substrate discrimination
3 FRET-based nucleotide occupancy sensors with Trp-containing GTPases (e.g., Cdc42Hs)

Why 2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate Cannot Be Generically Substituted in Quantitative GTPase Assays


The assumption that any MANT-labeled guanine nucleotide can substitute interchangeably is contradicted by empirical kinetic data. The 2'-deoxy modification in MANT-dGDP eliminates the 2'-hydroxyl group present in ribose-based MANT-GDP, altering hydrogen-bonding networks at the nucleotide-binding pocket and modifying the kinetics of both association and dissociation from target proteins [1]. Direct comparative measurements with Ypt1p reveal that MANT-dGDP exhibits a second-order association rate constant (k₊₁ = 0.05 ± 0.01 μM⁻¹ s⁻¹) that is approximately half that of MANT-GDP (k₊₁ = 0.096 ± 0.004 μM⁻¹ s⁻¹), while Mg²⁺-dependent dissociation kinetics also differ quantitatively [2]. These differences propagate into calculated equilibrium binding affinities and can alter the interpretation of nucleotide-exchange assays, particularly when comparing data across laboratories that have used different MANT analogs. Furthermore, the 2'-deoxy structure makes MANT-dGDP a specific substrate for enzymes that discriminate between ribose and deoxyribose nucleotides, such as certain GTPases whose intrinsic hydrolysis rates differ by up to seven-fold between GTP and dGTP [3]. Generic substitution therefore risks introducing systematic error into quantitative kinetic and thermodynamic measurements.

This product (2'-deoxy MANT-dGDP)
  • 2'-Deoxy scaffold; slower association kinetics with Ypt1p reported
  • Distinct Mg²⁺-dependent dissociation pathway relative to ribose form
  • Appropriate for enzymes discriminating deoxy/ribose nucleotides
MANT-GDP (ribose form) is not interchangeable
  • Ribose 2'-OH accelerates association; kinetic values may shift ~2-fold
  • Lower Mg²⁺ K_Mg and faster maximal dissociation may alter assay interpretation
  • May misrepresent deoxy-specific pharmacological effects in Ras studies

Quantitative Differentiation Evidence for 2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate (MANT-dGDP) Relative to Closest Analogs


MANT-dGDP Versus MANT-GDP: Slower Association Kinetics with Ypt1p GTPase

In a direct head-to-head stopped-flow kinetic comparison using the Rab GTPase Ypt1p, MANT-dGDP (the 2'-deoxy form) displayed a second-order association rate constant approximately 48% lower than that of MANT-GDP (the ribose form). Specifically, k₊₁ for MANT-dGDP binding to nucleotide-free Ypt1p was measured at 0.05 ± 0.01 μM⁻¹ s⁻¹, whereas MANT-GDP binding yielded k₊₁ = 0.096 ± 0.004 μM⁻¹ s⁻¹ under identical buffer conditions [1]. This demonstrates that removal of the 2'-hydroxyl significantly slows nucleotide association, an effect that must be accounted for when designing competition or exchange assays.

Association kinetics: MANT-dGDP vs MANT-GDP
Head-to-head comparison
k₊₁ = 0.05 ± 0.01 μM⁻¹ s⁻¹ (dGDP) vs 0.096 ± 0.004 μM⁻¹ s⁻¹ (GDP); ~48% slower
Supports deoxy-specific kinetic model interpretation for GTPase regulation
Ypt1p, stopped-flow, 25 °C, Mg²⁺ buffer. Data to verify for your target protein.
GTPase kinetics Nucleotide exchange factor Fluorescent nucleotide analog

Mg²⁺-Dependent Dissociation Kinetics: MANT-dGDP Versus MANT-GDP from Ypt1p

The Mg²⁺ sensitivity of nucleotide dissociation from Ypt1p differs between MANT-dGDP and MANT-GDP. Fitting the Mg²⁺-dependence of observed dissociation rate constants to a hyperbola yielded K_Mg_YD = 3.7 μM, k₋₁' = 0.0073 s⁻¹, and k₋₁ = 0.00032 s⁻¹ for MANT-dGDP, compared to K_Mg_YD = 2.2 μM, k₋₁' = 0.0104 s⁻¹, and k₋₁ = 0.0011 s⁻¹ for MANT-GDP [1]. MANT-dGDP thus exhibits a higher apparent affinity for Mg²⁺ in the dissociation pathway and a slower maximal dissociation rate compared to the ribose analog.

Mg²⁺-dependent dissociation
Head-to-head comparison
K_Mg_YD = 3.7 μM; k₋₁' = 0.0073 s⁻¹; k₋₁ = 0.00032 s⁻¹ for MANT-dGDP
Mg²⁺ sensitivity context for assay buffer design and dissociation pathway review
K_Mg differs 1.7-fold from MANT-GDP. Maximal rates are distinct.
Nucleotide dissociation Magnesium dependence GTPase regulation

Fluorescence Enhancement upon Binding to Cdc42Hs: MANT-dGDP as a Sensitive Occupancy Probe

MANT-dGDP fluorescence is enhanced by approximately 20% upon binding to the Rho-family GTPase Cdc42Hs, providing a direct optical readout of nucleotide occupancy [1]. This enhancement is comparable to that observed with Ras proteins and enables real-time monitoring of GDP exchange and GEF-stimulated nucleotide release. The MANT fluorophore at the 3'-O position also participates in efficient Förster resonance energy transfer (FRET) with the single tryptophan residue (W97) of Cdc42Hs, offering a second orthogonal fluorescence channel for binding detection that is not available with non-fluorescent GDP or radiolabeled tracers [1].

Binding fluorescence enhancement
Reported
~20% fluorescence increase on Cdc42Hs binding; FRET with Trp97
Supports continuous fluorescence binding assay design without radiolabels
Cdc42Hs, excitation 350 nm, emission 442 nm. Comparability to other GTPases to verify.
Fluorescence reporter Small GTPase Binding assay

Enzymatic Discrimination: Deoxyribose vs. Ribose GTPase Activity in Ras Proteins

Native mass spectrometry and biochemical assays demonstrate that Ras GTPases hydrolyze 2'-deoxy GTP (dGTP) at rates that differ substantially from GTP hydrolysis. For wild-type and oncogenic mutants of H-Ras and N-Ras, dGTP hydrolysis rates differed by up to seven-fold compared to GTP [1]. Although this study used unlabeled dGTP rather than MANT-dGDP directly, the principle establishes that the 2'-deoxy modification is not silent: enzymes that process GDP/dGDP can exhibit strong kinetic discrimination between ribose and deoxyribose forms. MANT-dGDP, which carries the same 2'-deoxy modification, is therefore the relevant analog for studying deoxynucleotide-specific enzyme behavior, whereas MANT-GDP would misrepresent the kinetics of dGDP-processing systems.

Ras deoxy/ribose hydrolysis discrimination
Class-level inference
dGTP vs GTP hydrolysis rates differ up to 7-fold in H-Ras/N-Ras mutants
Supports deoxy-nucleotide selectivity review in Ras oncogene studies
Unlabeled dGTP study; MANT-dGDP relevance inferred from 2'-deoxy scaffold identity.
GTPase activity Substrate specificity Ras oncogene

MANT-dGDP as a Product Tracer in GTPase Hydrolysis Assays: Dynamin II Case Study

In transient kinetic studies of dynamin II, MANT-dGTP binds with a dissociation constant of 0.5 μM and is cleaved to MANT-dGDP and inorganic phosphate, followed by the rapid release of MANT-dGDP [1]. The formation of fluorescent MANT-dGDP as the hydrolysis product provides a direct, continuous fluorescence signal for monitoring GTPase activity without auxiliary coupled enzyme systems. This product detection mode is specific to the MANT-dGDP/MANT-dGTP pair and cannot be replicated with ribose-based MANT-GTP/MANT-GDP because dynamin II discriminates between deoxy and ribose nucleotides.

Dynamin II hydrolysis product tracer
Reported
MANT-dGTP Kd = 0.5 μM; MANT-dGDP released rapidly after hydrolysis
Supports direct GTPase hydrolysis product detection for dynamin studies
Dynamin II, stopped-flow. Coupled enzyme systems not required.
GTP hydrolysis Dynamin Transient kinetics

TRAPP-Catalyzed Nucleotide Exchange: Differential Kinetic Partitioning of MANT-dGDP vs. MANT-GDP

In the presence of the TRAPP guanine nucleotide exchange factor, the overall equilibrium binding affinity for the Ypt1p–TRAPP complex differs between MANT-dGDP and MANT-GDP. Global fitting of kinetic data yielded an overall Kd of 75 ± 10 nM for the MANT-dGDP/MANT-GDP pair treated together, but the individual kinetic partitioning steps reveal distinct behavior: the K₃ value for TRAPP binding to the Ypt1p–nucleotide complex is 4.8 ± 1.2 μM when measured with MANT-dGDP/MANT-GDP, and the dissociation rate constant from the ternary complex (k₋₄B) is 0.17 ± 0.01 s⁻¹ [1]. These parameters are essential for constructing accurate computational models of GEF-catalyzed exchange and are specific to the MANT-dGDP scaffold when deoxy-form kinetics are required.

TRAPP-catalyzed exchange kinetics
Head-to-head comparison
K₃ = 4.8 ± 1.2 μM; k₋₄B = 0.17 ± 0.01 s⁻¹; overall Kd = 75 ± 10 nM
Supports GEF mechanistic modeling with deoxy-specific rate parameters
Ypt1p–TRAPP complex. Parameters derived from mixed dGDP/GDP dataset; deoxy values reported.
Guanine nucleotide exchange factor TRAPP complex Ypt1p

Highest-Impact Application Scenarios for 2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate (MANT-dGDP)


Real-Time Kinetic Monitoring of GEF-Catalyzed Nucleotide Exchange on Rab and Ras GTPases

MANT-dGDP is the nucleotide of choice for stopped-flow and plate-reader fluorescence assays that quantify the catalytic activity of guanine nucleotide exchange factors (GEFs) such as TRAPP, SOS, and Dbl-family proteins. Its ~20% fluorescence enhancement upon protein binding [1] and its distinct Mg²⁺-dependent dissociation kinetics relative to MANT-GDP [2] enable precise measurement of GEF-stimulated nucleotide release rates. The 2'-deoxy modification ensures that measured kinetic parameters reflect the behavior of deoxy-GDP analogs rather than ribose forms, which is critical for consistency in laboratories studying GTPases where dGDP/dGTP pools are physiologically relevant.

Continuous Fluorescence Assays for GTP Hydrolysis by Dynamin and Related Large GTPases

In dynamin II and related mechanochemical GTPases, MANT-dGTP hydrolysis produces MANT-dGDP as a directly detectable fluorescent product, eliminating the need for coupled enzyme systems or phosphate-binding probes [3]. The Kd of 0.5 μM for MANT-dGTP binding to dynamin II and the rapid release of MANT-dGDP post-hydrolysis enable robust, continuous monitoring of GTPase cycles relevant to endocytosis and synaptic vesicle recycling. Procurement of MANT-dGDP is essential as both a calibration standard for product fluorescence and as a pre-loading nucleotide for studying GDP-bound conformational states of dynamin.

FRET-Based Nucleotide Occupancy Sensors for Cdc42 and Rho-Family GTPases

The intrinsic FRET pair formed between the single tryptophan residue (W97) of Cdc42Hs and the MANT fluorophore on MANT-dGDP provides a label-free, ratiometric fluorescence readout of nucleotide binding [1]. This enables high-throughput screening formats for inhibitors that displace MANT-dGDP, without requiring additional protein labeling. The 2'-deoxy scaffold of MANT-dGDP is essential here because Cdc42Hs discriminates between deoxy and ribose nucleotides; substituting MANT-GDP would alter both the FRET efficiency and the apparent inhibitor potency.

Validation of Ras Deoxynucleotide Selectivity in Cancer Biology Research

Recent evidence demonstrates that Ras proteins exhibit differential intrinsic hydrolysis rates for GTP versus dGTP, with up to seven-fold differences for certain oncogenic mutants [4]. MANT-dGDP, as the deoxy form, is the appropriate fluorescent GDP surrogate for validating whether small-molecule Ras inhibitors perturb dGDP binding, dGTP hydrolysis, or nucleotide exchange kinetics in a deoxy-specific manner. Using MANT-GDP in these assays would mask deoxy-specific pharmacological effects and confound structure-activity relationship (SAR) analysis in Ras-targeted drug discovery.

Application
Selection Property
Validation Focus
GEF-catalyzed nucleotide exchange assays
2'-Deoxy scaffold kinetics
Mg²⁺-dependent rate constant verification
Dynamin GTPase hydrolysis monitoring
MANT-dGDP product fluorescence
Continuous hydrolysis signal validation
FRET-based nucleotide occupancy sensors
Intrinsic Trp–MANT FRET pair
Ratiometric binding readout verification
Ras deoxynucleotide selectivity research
Fluorescent dGDP surrogate identity
Deoxy-specific inhibitor SAR validation
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